[1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL](3-methylpiperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone is a complex organic compound that belongs to the class of pyrazolo[3,4-B]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the pyrazolo[3,4-B]pyridine core : This can be achieved through cyclocondensation reactions involving appropriate precursors such as 5-amino-1,3-dimethylpyrazole and ethyl acetoacetate .
- Introduction of the 4-methylphenyl group : This step often involves electrophilic aromatic substitution reactions.
- Attachment of the 3-methylpiperidino group : This can be done through nucleophilic substitution reactions using suitable piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
- Reduction : Reduction reactions can target the pyrazolo[3,4-B]pyridine core, potentially leading to the formation of dihydro derivatives.
- Substitution : The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
- Substitution : Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, conductivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds:
- 1,3-Dimethylpyrazole derivatives : These compounds share the pyrazole core and exhibit similar biological activities.
- 4-Methylphenyl-substituted pyrazoles : These compounds have similar substitution patterns and may exhibit comparable chemical reactivity and biological properties.
Uniqueness: The uniqueness of 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
1011398-24-5 |
---|---|
Molecular Formula |
C22H26N4O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H26N4O/c1-14-7-9-17(10-8-14)19-12-18(20-16(3)24-25(4)21(20)23-19)22(27)26-11-5-6-15(2)13-26/h7-10,12,15H,5-6,11,13H2,1-4H3 |
InChI Key |
WPGFFRZVMOHFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.